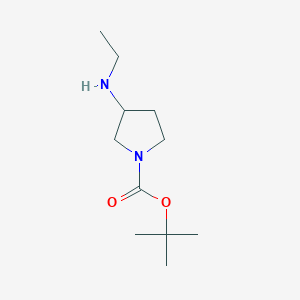

Tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate

概要

説明

The compound of interest, tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate, is a derivative of pyrrolidine, which is a five-membered lactam (a cyclic amide). It features a tert-butyl ester group at the carboxylic acid position and an ethylamino substituent on the nitrogen atom of the pyrrolidine ring. This structure is related to various pyrrolidine derivatives that have been synthesized for their potential applications in medicinal chemistry and as intermediates for various organic reactions.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through several methods. One approach involves a one-step continuous flow synthesis of pyrrolidine derivatives from tert-butyl acetoacetates, amines, and 2-bromoketones, utilizing the HBr byproduct from the Hantzsch reaction to hydrolyze the tert-butyl esters in situ, yielding the corresponding acids in a single microreactor . Another method describes the synthesis of pyrrolidine derivatives via a nitrile anion cyclization strategy, which includes a catalytic asymmetric reduction, amine displacement, and conjugate addition to acrylonitrile, resulting in chiral pyrrolidine with high yield and enantiomeric excess . Additionally, the synthesis of tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, a related intermediate, has been optimized for large-scale preparation, involving debenzylation and ring hydrogenation .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be characterized using various spectroscopic methods, including FTIR, 1H, and 13C NMR . X-ray crystallographic analysis has been used to determine the crystal and molecular structure of certain derivatives, revealing intramolecular hydrogen bonding and the stabilization of the molecular structure . Density Functional Theory (DFT) analyses complement these findings by providing theoretical insights into the molecular geometry and electronic properties .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a variety of chemical reactions. For instance, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid can react with singlet oxygen to yield peroxidic intermediates, which can further couple with nucleophiles to produce 5-substituted pyrroles . Enantioselective Michael reactions of chiral secondary enaminoesters with nitroethylenes have been used to synthesize trans, trans-2,4-disubstituted pyrrolidine-3-carboxylates with good diastereoselectivity . Moreover, tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates have been synthesized as highly functionalized 2-pyrrolidinones, demonstrating utility in the synthesis of novel macrocyclic Tyk2 inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The presence of tert-butyl groups can impart steric hindrance, affecting reactivity and selectivity in chemical reactions . The introduction of substituents such as ethylamino groups can modify the basicity of the nitrogen atom in the pyrrolidine ring, potentially altering its interaction with other molecules. The crystalline structure, as determined by X-ray analysis, can provide information on the solid-state properties, such as melting points and stability . The thermal properties of these compounds can be studied through thermal analysis techniques, which are essential for understanding their behavior under various conditions .

科学的研究の応用

Synthesis and Structural Analysis

- Tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate has been utilized in the synthesis of various chemical compounds. For instance, Chung et al. (2005) demonstrated its use in the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. This method achieved high yields and enantiomeric excesses, highlighting the compound's potential in asymmetric synthesis (Chung et al., 2005).

Metabolic Studies

- In metabolic studies, Yoo et al. (2008) investigated the in vitro metabolism of a dipeptidyl peptidase-4 inhibitor containing tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate. They found several metabolites, including a C-demethylated metabolite, providing insights into the metabolic pathways of compounds containing this chemical structure (Yoo et al., 2008).

Continuous Flow Synthesis

- The compound has also been used in the continuous flow synthesis of pyrrole-3-carboxylic acids. Herath and Cosford (2010) reported a one-step method involving tert-butyl acetoacetates, amines, and 2-bromoketones. This innovative approach simplifies the synthesis process and can be applied to various substrates (Herath & Cosford, 2010).

Crystallographic Characterization

- Naveen et al. (2007) provided detailed crystallographic characterization of a related compound, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate. This work contributes to the understanding of the molecular structure and potential applications of similar tert-butyl pyrrolidine carboxylates in crystallography (Naveen et al., 2007).

Application in Medicinal Chemistry

- Tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate-related compounds have been synthesized and evaluated for potential medicinal applications. For example, Ikuta et al. (1987) synthesized a series of pyrrolidin-2-ones with similar structures, investigating their anti-inflammatory and analgesic properties (Ikuta et al., 1987).

特性

IUPAC Name |

tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-5-12-9-6-7-13(8-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWPVFGFNNKQIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609854 | |

| Record name | tert-Butyl 3-(ethylamino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate | |

CAS RN |

887587-15-7 | |

| Record name | tert-Butyl 3-(ethylamino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

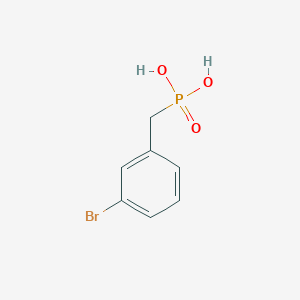

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1288462.png)

![2-Bromo-4-methylbenzo[D]thiazole](/img/structure/B1288503.png)